

# Spectroscopic and Structural Elucidation of Paniculidine C: A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Paniculidine C*

Cat. No.: *B1247875*

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## Abstract

**Paniculidine C**, an alkaloid isolated from *Murraya exotica* L., presents a molecule of interest for further investigation. This technical guide aims to provide a centralized resource for the spectroscopic data (NMR, MS, IR) of **Paniculidine C**, alongside detailed experimental protocols for its characterization. However, despite extensive searches, the original spectroscopic data from the primary literature could not be retrieved. This document, therefore, presents the known structural information for **Paniculidine C** and provides a template for the required spectroscopic data tables and experimental methodologies, which can be populated once the data becomes available. The primary literature reference pointing towards the original structure elucidation is identified as a critical resource for obtaining this data.

## Chemical Identity of Paniculidine C

**Paniculidine C** is an alkaloid with the following verified details:

- Chemical Name: (R)-2-Methyl-4-(1H-indole-3-yl)-1-butanol
- Molecular Formula:  $C_{13}H_{17}NO$
- CAS Number: 97399-95-6

## Spectroscopic Data of Paniculidine C

This section is pending the acquisition of the original spectroscopic data. The tables below are structured to present the anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data once obtained.

### Nuclear Magnetic Resonance (NMR) Data

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Paniculidine C**

Position	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration
Data	Data	Data	Data	Data
Not	Not	Not	Not	Not
Available	Available	Available	Available	Available

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **Paniculidine C**

Position	Chemical Shift ( $\delta$ ) ppm
Data Not	Data Not
Available	Available

### Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for **Paniculidine C**

Ionization Mode	Mass-to-Charge Ratio (m/z)	Relative Abundance (%)	Assignment
Data Not	Data Not	Data Not	Data Not
Available	Available	Available	Available

## Infrared (IR) Spectroscopy Data

Table 4: Infrared Spectroscopy Data for **Paniculidine C**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
Data Not	Data Not	Data Not
Available	Available	Available

## Experimental Protocols

This section provides generalized experimental protocols for the acquisition of spectroscopic data for a natural product like **Paniculidine C**. These are based on standard laboratory practices and should be adapted based on the specific instrumentation and experimental conditions used in the original isolation and structure elucidation study.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **Paniculidine C** would be prepared in a deuterated solvent (e.g., CDCl<sub>3</sub>, MeOD, or DMSO-d<sub>6</sub>). <sup>1</sup>H NMR, <sup>13</sup>C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra would be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts would be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

## Mass Spectrometry (MS)

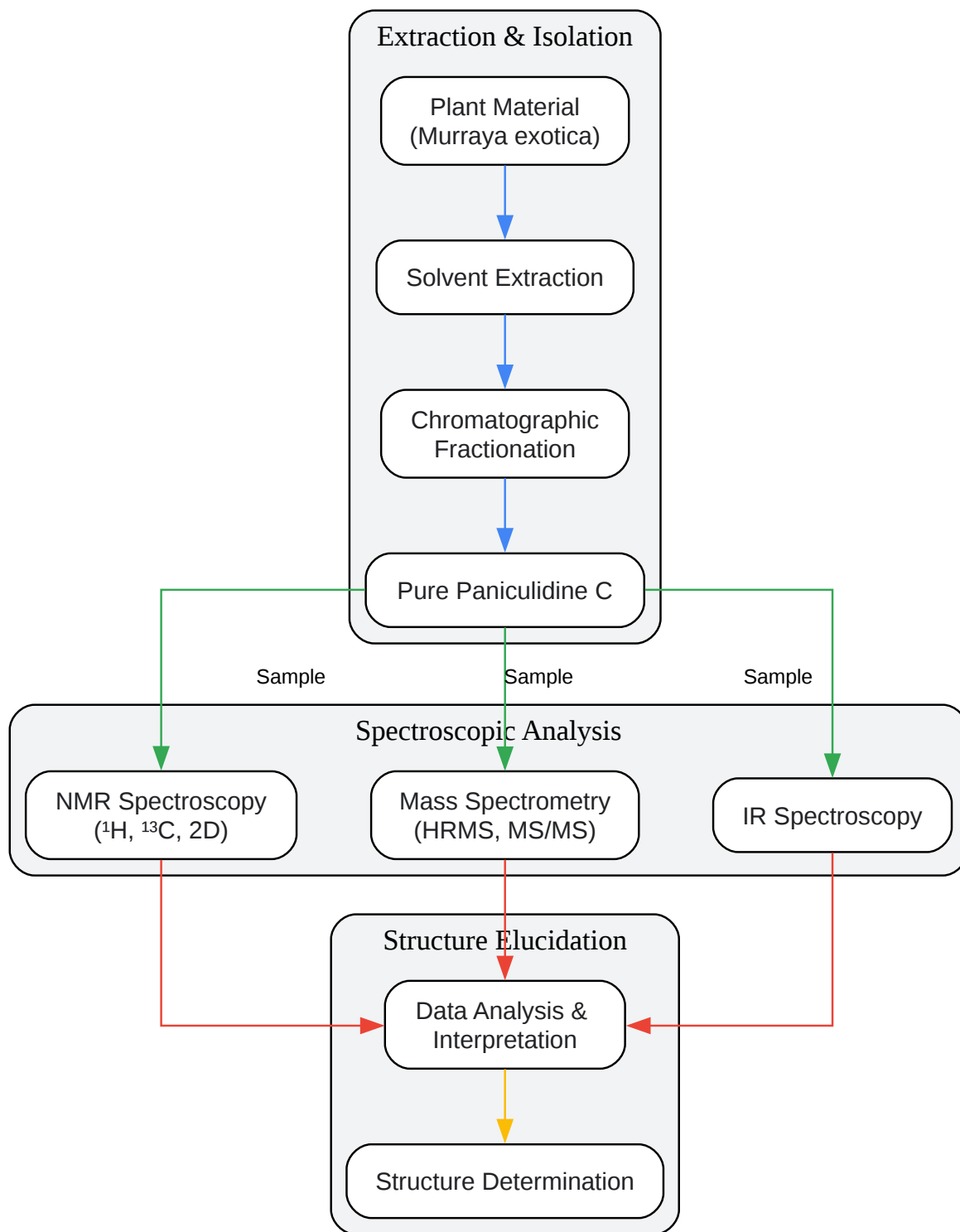
High-resolution mass spectra (HRMS) would be acquired using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to determine the accurate mass and elemental composition. Fragmentation patterns would be analyzed using tandem mass spectrometry (MS/MS).

## Infrared (IR) Spectroscopy

The IR spectrum would be recorded on a Fourier Transform Infrared (FTIR) spectrometer. The sample could be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. The spectrum would be recorded over a standard wavenumber range (e.g., 4000-400 cm<sup>-1</sup>) to identify characteristic functional group vibrations.

## Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like **Paniculidine C**.



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Caption: Workflow for Natural Product Characterization.

## Conclusion and Future Directions

While the definitive spectroscopic data for **Paniculidine C** remains to be compiled in a readily accessible format, its chemical identity has been established. The critical next step for researchers is to obtain the original publication by Kinoshita et al. from the Chemical & Pharmaceutical Bulletin (1985, Volume 33, Issue 4, pages 1770-1773), which is anticipated to contain the foundational NMR, MS, and IR data. Once this data is secured, this technical guide can be fully populated, providing a valuable resource for the scientific community engaged in natural product chemistry and drug discovery. The synthesis route from Paniculidine B also presents an alternative avenue for obtaining the compound for further study.

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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)